N'-Hydroxy-4-methylthiophene-3-carboximidamide
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Overview
Description
N’-Hydroxy-4-methylthiophene-3-carboximidamide is a chemical compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
The synthesis of N’-Hydroxy-4-methylthiophene-3-carboximidamide typically involves the condensation reaction of 4-methylthiophene-3-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-Hydroxy-4-methylthiophene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: N’-Hydroxy-4-methylthiophene-3-carboximidamide can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’-Hydroxy-4-methylthiophene-3-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-Hydroxy-4-methylthiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-Hydroxy-4-methylthiophene-3-carboximidamide can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares structural similarities and is used in the synthesis of energetic materials.
3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: Another similar compound with applications in organic luminescent materials and drug synthesis.
The uniqueness of N’-Hydroxy-4-methylthiophene-3-carboximidamide lies in its specific reactivity and selectivity, which make it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-hydroxy-4-methylthiophene-3-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-10-3-5(4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
InChI Key |
GHFFEHOXIWNJST-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CSC=C1/C(=N/O)/N |
Canonical SMILES |
CC1=CSC=C1C(=NO)N |
Origin of Product |
United States |
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